molecular formula C10H7F7 B1584662 4-(Heptafluoroisopropyl)toluene CAS No. 2396-26-1

4-(Heptafluoroisopropyl)toluene

Cat. No. B1584662
CAS RN: 2396-26-1
M. Wt: 260.15 g/mol
InChI Key: XEFRSBQTXVJYKZ-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropyl)toluene, also known by its IUPAC name 1-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene, is a chemical compound with the molecular formula C10H7F7 and a molecular weight of 260.15 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-(Heptafluoroisopropyl)toluene consists of 24 bonds in total, including 17 non-hydrogen bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring . The molecule contains 10 carbon atoms, 7 hydrogen atoms, and 7 fluorine atoms .


Physical And Chemical Properties Analysis

4-(Heptafluoroisopropyl)toluene is a liquid at room temperature . It has a boiling point of 145.3°C at 760 mmHg . The partition coefficient n-octanol/water is 6.16mmHg at 25°C .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Ru-Catalyzed Meta-C-H Benzylation of Arenes : A study demonstrated the Ru-catalyzed meta-C-H benzylation of arenes using toluene derivatives, where Heptafluoroisopropyl iodide (iC3F7I) was employed both as a mild oxidant and radical initiator. This reaction exhibited excellent site-selectivity and was tolerant of a wide range of functional groups, presenting a novel strategy for synthesizing various diarylmethane moieties (Li et al., 2017).

Ni(II)-Catalyzed Oxidative Coupling : Another research highlighted the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives. Heptafluoroisopropyl iodide was used as the oxidant in the presence of an 8-aminoquinoline moiety as the directing group, showing broad scope and high functional group compatibility. Toluene derivatives were successfully used as the coupling partner in an unreactive solvent, showcasing the compound's utility in facilitating complex organic transformations (Aihara et al., 2014).

Investigating Reaction Mechanisms

Remarkable Aliphatic Hydroxylation : In a study focusing on toluene 4-monooxygenase (T4MO), a diiron enzyme complex, Heptafluoroisopropyl)toluene analogs were used to understand the enzyme's catalytic activity. The research provided insights into how T4MO catalyzes the hydroxylation of toluene, offering a deeper understanding of the enzyme's function and potential applications in biocatalysis (Moe et al., 2004).

Safety and Hazards

Safety data sheets advise against medicinal, household, or other uses of 4-(Heptafluoroisopropyl)toluene . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . If exposure limits are exceeded, irritation or other symptoms may be experienced, and a full-face respirator may be needed .

properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F7/c1-6-2-4-7(5-3-6)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRSBQTXVJYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178671
Record name 4-(Heptafluoroisopropyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Heptafluoroisopropyl)toluene

CAS RN

2396-26-1
Record name 4-(Heptafluoroisopropyl)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Heptafluoroisopropyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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